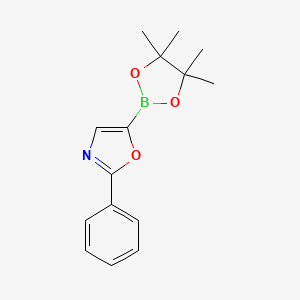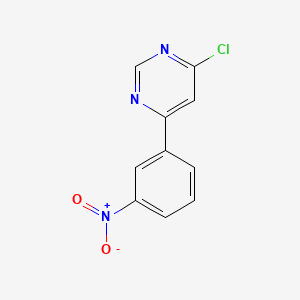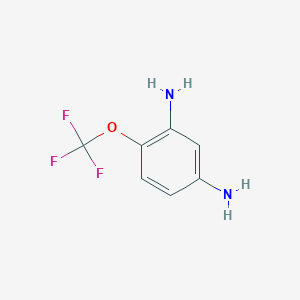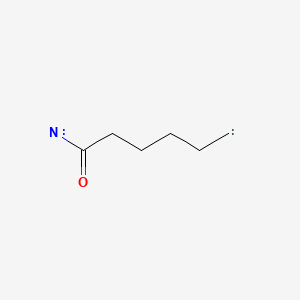
聚己内酰胺
描述
Policapram is a chemical compound with the molecular formula C6H9NO . It is also known as Policapram for column chromatography .
Molecular Structure Analysis
The molecular structure of Policapram consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of Policapram is 111.068413911 g/mol .
Physical And Chemical Properties Analysis
Policapram has a molecular weight of 111.14 g/mol . It has a computed XLogP3 value of 1.3, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 4 rotatable bonds . The topological polar surface area of Policapram is 18.1 Ų .
科学研究应用
稠油采收
聚己内酰胺已被确定为一种可能提高稠油采收率的试剂。在石油工程领域,找到有效方法开采稠油至关重要,稠油的特点是粘度和密度高。聚己内酰胺可用于聚合物驱油,即在水中添加聚合物以提高采油过程的波及效率。这种方法对于热法不可行的储层特别有用。 实验室研究表明,用聚己内酰胺等化合物进行聚合物驱油可以显著提高稠油采收率 .
治疗应用
作为己内酰胺家族的一员,聚己内酰胺具有独特的化学结构,引起了人们对其潜在治疗应用的关注。 虽然现有数据中没有详细说明具体的治疗用途,但该化合物的结构特性表明它可能在药物开发中发挥作用,特别是在靶向某些疾病或条件方面,这些疾病或条件需要酰胺基团的功能.
环境应用
聚己内酰胺的环境应用是另一个研究领域。它的化学性质可能使其适用于环境修复过程,如污染水或土壤的处理。 该化合物可能与有害物质结合或中和有害物质,有助于将其从环境中去除.
材料科学
在材料科学中,聚己内酰胺可用于改变聚合物的性能,从而提高其在特定应用中的性能。 将其掺入聚合物链中会导致材料具有更高的强度、柔韧性或对各种环境因素的抵抗力.
催化剂和配体
聚己内酰胺可能在化学反应中用作催化剂或配体。它的分子结构使其能够与其他化学物质相互作用,从而可能加速反应或为化学合成开辟新的途径。 这种应用在效率和选择性至关重要的工业过程中可能特别有价值.
生物活性试剂
己内酰胺家族(聚己内酰胺属于此家族)以其生物活性而闻名。 聚己内酰胺可以用作生物化学研究中的生物活性试剂,可能作为更复杂分子的构建块或作为生物途径的调节剂.
作用机制
Target of Action
Policapram, also known as Polycaprolactone (PCL), is a type of polymer Instead, it is often used in the field of biomedical engineering, such as in the creation of scaffolds for tissue engineering, due to its biocompatibility and biodegradability .
Mode of Action
As a polymer, Policapram’s mode of action is primarily physical rather than biochemical. It provides a structural framework that can support cell growth and tissue development . When used in drug delivery systems, it can control the release rate of the encapsulated drug, thereby modulating the drug’s interaction with its biological targets .
Pharmacokinetics
The pharmacokinetics of Policapram primarily involve its degradation rate in the body. The rate of degradation can be influenced by several factors, including its molecular weight and crystallinity. The degradation products of Policapram are biocompatible and can be metabolized by the body .
Result of Action
The primary result of Policapram’s action is the provision of a supportive structure for cell growth and tissue development. In drug delivery applications, it can control the release rate of the encapsulated drug, potentially enhancing the drug’s efficacy and reducing its side effects .
Action Environment
The action of Policapram can be influenced by various environmental factors. For instance, in tissue engineering applications, factors such as the presence of growth factors, the type of cells, and the physical and chemical properties of the scaffold can influence cell growth and tissue development . In drug delivery applications, factors such as the pH and temperature can influence the release rate of the encapsulated drug .
生化分析
Biochemical Properties
Policapram plays a significant role in biochemical reactions due to its chemical structure and properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, Policapram can interact with lipophilic substances, making it an excellent choice for sebum control in cosmetic applications . Its structure allows it to form a uniform, non-occlusive layer on the skin, facilitating the controlled release of active ingredients . Additionally, Policapram’s inert nature ensures that it does not interfere with routine physiological exchanges between the skin and the environment .
Cellular Effects
Policapram influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Policapram’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting signal transduction pathways . Furthermore, its presence in the cellular environment can modulate gene expression related to stress responses and metabolic processes . These effects highlight the importance of understanding Policapram’s role in cellular biology.
Molecular Mechanism
At the molecular level, Policapram exerts its effects through specific binding interactions with biomolecules. It can bind to proteins and enzymes, influencing their activity and stability . For instance, Policapram’s interaction with enzymes involved in lipid metabolism can lead to enzyme inhibition or activation, depending on the context . Additionally, Policapram can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms underpin the diverse effects of Policapram on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Policapram can change over time. Studies have shown that Policapram is relatively stable, but its degradation products can influence cellular functions . Over extended periods, Policapram’s presence can lead to alterations in cellular homeostasis and metabolic activities . Understanding these temporal effects is crucial for evaluating the long-term safety and efficacy of Policapram in various applications.
Dosage Effects in Animal Models
The effects of Policapram vary with different dosages in animal models. At low doses, Policapram may exhibit beneficial effects, such as enhanced wound healing and reduced inflammation . At higher doses, Policapram can induce toxic effects, including cellular stress and tissue damage . These dosage-dependent effects underscore the importance of optimizing Policapram’s concentration for specific applications to minimize adverse outcomes.
Metabolic Pathways
Policapram is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For example, Policapram can be metabolized by enzymes involved in lipid and protein metabolism . Its presence can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is vital for predicting Policapram’s impact on cellular functions and health.
Transport and Distribution
Policapram’s transport and distribution within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, Policapram can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for determining Policapram’s bioavailability and efficacy.
Subcellular Localization
Policapram’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . The localization of Policapram within these subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics .
属性
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,2-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRHAPPMIUHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]CCCCC(=O)[N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the wet type metallization process described in the paper improve upon traditional methods?
A2: The research paper [] highlights the use of a "nickel-electroplating-free treatment unit" in their proposed wet type metallization system. This suggests a move away from traditional electroplating methods, potentially offering advantages such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





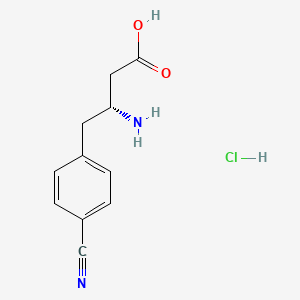

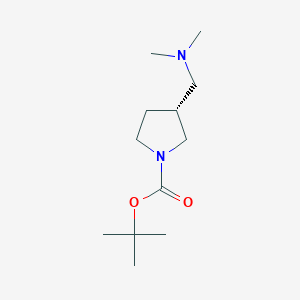
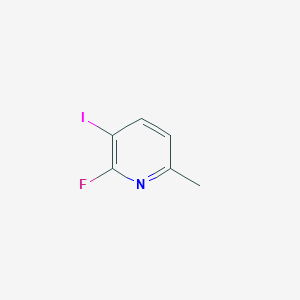
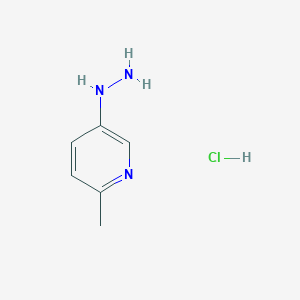
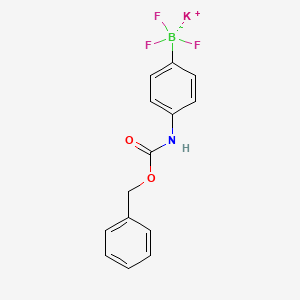
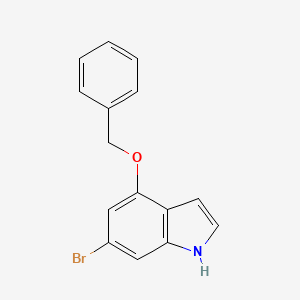
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)

